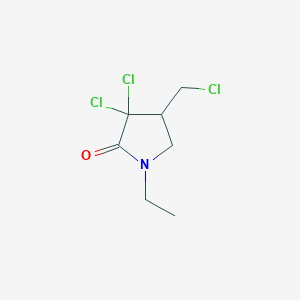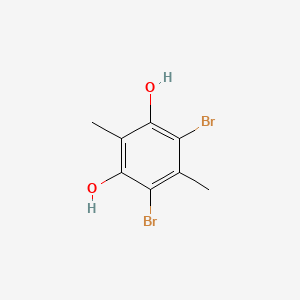![molecular formula C11H16N4O B14590923 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-87-1](/img/structure/B14590923.png)
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile is a chemical compound with a complex structure that includes a pyrazine ring substituted with a diethylaminoethoxy group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with diethylaminoethanol and cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The temperature and pH are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce pyrazine-2-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide
- 2-[2-(Diethylamino)ethyl]pyrazine
Uniqueness
Compared to similar compounds, 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile exhibits unique chemical reactivity and biological activity. Its specific substitution pattern on the pyrazine ring contributes to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61274-87-1 |
|---|---|
Molekularformel |
C11H16N4O |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
6-[2-(diethylamino)ethoxy]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H16N4O/c1-3-15(4-2)5-6-16-11-9-13-8-10(7-12)14-11/h8-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
HEVCIKLIKJFFRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=NC(=CN=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)



![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)




![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)



